NDNA3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

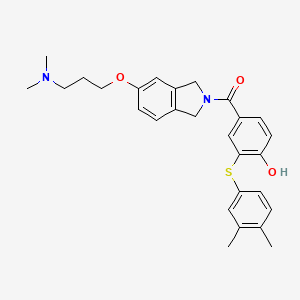

Formule moléculaire |

C28H32N2O3S |

|---|---|

Poids moléculaire |

476.6 g/mol |

Nom IUPAC |

[5-[3-(dimethylamino)propoxy]-1,3-dihydroisoindol-2-yl]-[3-(3,4-dimethylphenyl)sulfanyl-4-hydroxyphenyl]methanone |

InChI |

InChI=1S/C28H32N2O3S/c1-19-6-10-25(14-20(19)2)34-27-16-21(8-11-26(27)31)28(32)30-17-22-7-9-24(15-23(22)18-30)33-13-5-12-29(3)4/h6-11,14-16,31H,5,12-13,17-18H2,1-4H3 |

Clé InChI |

XWZYUOOWKPAKRU-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C=C(C=C1)SC2=C(C=CC(=C2)C(=O)N3CC4=C(C3)C=C(C=C4)OCCCN(C)C)O)C |

Origine du produit |

United States |

Foundational & Exploratory

NDNA3 Hsp90α inhibitor mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of NDNA3, a Novel Hsp90α Inhibitor

Disclaimer: As of December 2025, the specific inhibitor "this compound" is not documented in publicly available scientific literature. Therefore, this guide provides a comprehensive overview of the established mechanism of action for potent and selective Hsp90α inhibitors, which serves as a predictive framework for understanding the core functions of a novel agent like this compound.

Introduction

Heat shock protein 90 alpha (Hsp90α) is a molecular chaperone crucial for the conformational maturation, stability, and activity of a wide array of "client" proteins. Many of these clients are key mediators of cell growth, survival, and signaling pathways, and are often implicated in oncogenesis.[1][2][3] Consequently, inhibiting Hsp90α has emerged as a promising therapeutic strategy in cancer treatment.[4][5][6] This technical guide delineates the core mechanism of action of this compound, a novel, potent, and selective inhibitor of Hsp90α, by drawing parallels with well-characterized inhibitors of its class.

Core Mechanism of Action: ATP-Competitive Inhibition

The primary mechanism by which this compound is predicted to exert its effects is through competitive inhibition of ATP binding to the N-terminal domain (NTD) of Hsp90α. The chaperone activity of Hsp90 is intrinsically linked to its ATPase activity, which drives the conformational changes necessary for client protein processing.[2] By occupying the ATP-binding pocket, this compound locks Hsp90α in a conformation that is incompatible with its chaperone function. This leads to the destabilization and subsequent degradation of Hsp90α-dependent client proteins.[1][7]

Signaling Pathway of Hsp90α Inhibition

The inhibition of Hsp90α by this compound initiates a cascade of downstream effects, primarily through the degradation of its client proteins. This process is often mediated by the ubiquitin-proteasome pathway. When Hsp90α is inhibited, client proteins that are reliant on it for their stability are recognized by E3 ubiquitin ligases, such as CHIP (C-terminus of Hsc70-interacting protein), leading to their polyubiquitination and subsequent degradation by the proteasome.[1][7][8]

Quantitative Data for Hsp90α Inhibitors

The following table summarizes key quantitative data for well-characterized Hsp90α inhibitors, providing a benchmark for the expected potency and selectivity of this compound.

| Inhibitor | Target | Assay Type | IC50 / Kd | Selectivity (α vs β) | Reference |

| Hypothetical this compound | Hsp90α | FP Assay | TBD | TBD | - |

| Compound 12h | Hsp90α | FP Assay | 900 nM (IC50) | ~15-fold | [4] |

| Compound 23d | Hsp90α | FP Assay | 0.25 µM (IC50) | 15-fold | [9] |

| Geldanamycin | Hsp90 (pan) | ATPase Assay | 4.8 µM (IC50) | Non-selective | [2] |

| Radicicol | Hsp90 (pan) | ATPase Assay | 0.9 µM (IC50) | Non-selective | [2] |

FP: Fluorescence Polarization; IC50: Half-maximal inhibitory concentration; Kd: Dissociation constant; TBD: To be determined.

Experimental Protocols

Detailed methodologies for key experiments are crucial for characterizing the mechanism of action of this compound.

Hsp90α ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by Hsp90α and is used to determine the inhibitory potency of compounds like this compound.

Protocol:

-

Reagents: Recombinant human Hsp90α, ATP, assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2), and a phosphate (B84403) detection reagent (e.g., Malachite Green).[2]

-

Procedure:

-

Prepare a reaction mixture containing Hsp90α in the assay buffer.

-

Add varying concentrations of this compound (or a vehicle control) to the reaction mixture and incubate for a specified time (e.g., 15 minutes) at room temperature.

-

Initiate the reaction by adding a saturating concentration of ATP (e.g., 500 µM).[2]

-

Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding the phosphate detection reagent.

-

Measure the absorbance at a specific wavelength (e.g., 620 nm) to quantify the amount of inorganic phosphate released.[10][11]

-

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct target engagement of this compound with Hsp90α within a cellular context.[12][13] The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.[14]

Protocol:

-

Cell Culture and Treatment:

-

Culture cells (e.g., a cancer cell line expressing Hsp90α) to a suitable confluency.

-

Treat the cells with this compound or a vehicle control for a specific duration.

-

-

Thermal Challenge:

-

Harvest the cells and resuspend them in a suitable buffer.

-

Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).[15]

-

-

Lysis and Protein Quantification:

-

Lyse the cells (e.g., by freeze-thaw cycles).

-

Separate the soluble protein fraction from the precipitated aggregates by centrifugation.

-

Quantify the amount of soluble Hsp90α in the supernatant using Western blotting or other detection methods like ELISA or mass spectrometry.[16]

-

-

Data Analysis: Plot the amount of soluble Hsp90α as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates target engagement.[13]

Co-Immunoprecipitation (Co-IP)

Co-IP is used to study protein-protein interactions and can be employed to investigate the disruption of Hsp90α-client protein or Hsp90α-co-chaperone interactions by this compound.[17][18]

Protocol:

-

Cell Lysis: Lyse cells treated with this compound or vehicle control using a non-denaturing lysis buffer to preserve protein complexes.[19]

-

Immunoprecipitation:

-

Incubate the cell lysate with an antibody specific for Hsp90α.

-

Add protein A/G beads to pull down the Hsp90α-antibody complexes.[20]

-

-

Washing: Wash the beads several times to remove non-specifically bound proteins.[17]

-

Elution and Analysis:

-

Data Analysis: A decrease in the amount of co-immunoprecipitated client protein in the this compound-treated sample compared to the control indicates that the inhibitor disrupts the interaction.

Conclusion

The mechanism of action of the novel Hsp90α inhibitor, this compound, is predicted to be centered on the competitive inhibition of ATP binding to the N-terminal domain of Hsp90α. This leads to the disruption of the Hsp90α chaperone cycle, resulting in the ubiquitination and proteasomal degradation of a host of oncogenic client proteins. This guide provides a foundational understanding of this mechanism, supported by established quantitative data and detailed experimental protocols that are essential for the comprehensive characterization of this compound's biological activity. Further investigation using these methodologies will be critical to fully elucidate the therapeutic potential of this promising new agent.

References

- 1. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High-throughput screening assay for inhibitors of heat-shock protein 90 ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Old and New Approaches to Target the Hsp90 Chaperone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective Inhibition of the Hsp90α isoform - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New developments in Hsp90 inhibitors as anti-cancer therapeutics: mechanisms, clinical perspective and more potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective Inhibition of the Hsp90α Isoform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Balance Between Folding and Degradation for Hsp90-Dependent Client Proteins: A Key Role for CHIP - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure–Activity Relationship Study of Tertiary Alcohol Hsp90α-Selective Inhibitors with Novel Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro antioxidant and H+, K+-ATPase inhibition activities of Acalypha wilkesiana foliage extract - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro H+ -K+ ATPase inhibitory potential of methanolic extract of Cissus quadrangularis Linn - PMC [pmc.ncbi.nlm.nih.gov]

- 12. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. An update of label-free protein target identification methods for natural active products [thno.org]

- 17. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]

- 18. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]

- 19. Novel Hsp90 partners discovered using complementary proteomic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 20. m.youtube.com [m.youtube.com]

NDNA3: A Technical Guide to a Novel Cell-Permeable Hsp90α-Selective Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

NDNA3 has been identified as a novel, cell-permeable selective inhibitor of the α-isoform of Heat shock protein 90 (Hsp90α). This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound. Detailed experimental protocols for the key assays used in its characterization are provided, along with a summary of its quantitative inhibitory and cytotoxic activities. Furthermore, this document elucidates the mechanism of action of this compound through its impact on Hsp90α-dependent signaling pathways, visualized using a detailed pathway diagram. This guide is intended to serve as a valuable resource for researchers in the fields of oncology, cell biology, and drug discovery who are interested in the development and application of selective Hsp90α inhibitors.

Discovery and Rationale

This compound, also referred to as compound 14, was discovered during a research initiative aimed at developing cell-impermeable inhibitors of extracellular Hsp90α.[1] The rationale was to overcome the detrimental side effects associated with the inhibition of intracellular Hsp90, which has hindered the clinical development of pan-Hsp90 inhibitors.[1] The strategy involved the synthesis of Hsp90α-selective inhibitors with permanently charged moieties to limit their membrane permeability.[1] While this effort led to the successful identification of a cell-impermeable inhibitor (NDNA4), it also yielded this compound, a cell-permeable dimethylamine (B145610) analog, which demonstrated high affinity and selectivity for Hsp90α.[1]

This compound was found to be a potent and selective inhibitor of Hsp90α, with an IC50 of 0.51 μM and over 196-fold selectivity against other Hsp90 isoforms.[1] Its ability to penetrate cells allows it to interact with intracellular Hsp90α, leading to the degradation of Hsp90α-dependent client proteins.[2] A key finding was that this compound prevents the disruption of hERG channel maturation, a common cardiotoxic side effect of many small molecule inhibitors, without inducing a heat shock response.[1]

Synthesis Pathway

The synthesis of this compound begins with commercially available 4-hydroxyphthalic acid and proceeds through a multi-step pathway. The following is a detailed description of the synthetic route.

Synthesis Scheme

Caption: Synthetic pathway for this compound, starting from 4-hydroxyphthalic acid.

Detailed Synthetic Protocol

Step 1: Synthesis of 4-hydroxyisoindoline-1,3-dione 4-Hydroxyphthalic acid is reacted with ammonium (B1175870) carbonate in acetic acid. The reaction mixture is heated to induce ring closure, forming the indole-1,3-imide intermediate.

Step 2: Reduction and Protection The carbonyl groups of the imide are reduced using a borane-tetrahydrofuran (B86392) complex. The resulting amine is then protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate.

Step 3: Benzyl Protection The phenolic hydroxyl and the carboxylic acid groups are protected as benzyl ethers by reacting the intermediate from Step 2 with benzyl bromide in the presence of a suitable base.

Step 4: Hydrolysis The ester group is selectively hydrolyzed to yield the corresponding carboxylic acid.

Step 5: Amide Coupling and Final Steps The carboxylic acid is then coupled with a suitable amine, followed by deprotection and subsequent modifications to install the dimethylamine moiety, yielding this compound. The precise details of the final amine installation are proprietary but follow standard organic synthesis methodologies.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: Inhibitory Activity of this compound

| Target | IC50 (μM) | Selectivity vs. Hsp90β | Selectivity vs. Grp94 | Selectivity vs. TRAP1 |

| Hsp90α | 0.51 | >196-fold | Not Active at 100 µM | Not Active at 100 µM |

Table 2: Cytotoxicity of this compound

| Cell Line | IC50 (μM) |

| OVCAR-8 (Ovarian Cancer) | 12.66 |

| MCF-10A (Non-tumorigenic Breast Epithelial) | 11.72 |

Experimental Protocols

The following are detailed protocols for the key experiments used to characterize this compound.

Fluorescence Polarization (FP) Assay for Hsp90α Binding Affinity

This assay is used to determine the binding affinity of this compound to Hsp90α by measuring the displacement of a fluorescently labeled probe.

Materials:

-

Recombinant human Hsp90α protein

-

Fluorescently labeled Hsp90 probe (e.g., FITC-geldanamycin)

-

Assay Buffer: 20 mM HEPES (pH 7.3), 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.1 mg/mL bovine gamma globulin, and 0.01% NP-40

-

This compound stock solution in DMSO

-

Black, low-volume 384-well assay plates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 384-well plate, add the this compound dilutions.

-

Add a solution of Hsp90α protein and the fluorescent probe to each well. The final concentration of Hsp90α and the probe should be optimized for the specific assay, but are typically in the low nanomolar range.

-

Include control wells containing the protein and probe without the inhibitor (maximum polarization) and wells with only the probe (minimum polarization).

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (typically 2-4 hours), protected from light.

-

Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore.

-

Calculate the IC50 values by fitting the data to a sigmoidal dose-response curve.

MTS Assay for Cell Proliferation and Cytotoxicity

This colorimetric assay is used to assess the effect of this compound on the viability of cancer and non-cancerous cell lines.

Materials:

-

OVCAR-8 and MCF-10A cells

-

Complete cell culture medium

-

This compound stock solution in DMSO

-

MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)

-

96-well cell culture plates

-

Plate reader capable of measuring absorbance at 490 nm

Procedure:

-

Seed OVCAR-8 and MCF-10A cells in 96-well plates at a density of approximately 5,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the overnight medium from the cells and replace it with the medium containing the this compound dilutions. Include vehicle control wells (DMSO).

-

Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Western Blot Analysis for Hsp90 Client Protein Degradation and Heat Shock Response

This technique is used to determine the effect of this compound on the protein levels of Hsp90α client proteins (e.g., Akt) and to assess the induction of the heat shock response (e.g., Hsp70 expression).[2]

Materials:

-

OVCAR-8 cells

-

This compound stock solution in DMSO

-

Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-Akt, anti-Hsp70, anti-Hsp90α, and a loading control (e.g., anti-β-actin)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Chemiluminescent substrate and imaging system

Procedure:

-

Treat OVCAR-8 cells with varying concentrations of this compound for a specified time (e.g., 24-48 hours).

-

Lyse the cells in lysis buffer and determine the protein concentration of the lysates.

-

Denature the protein samples and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the relative protein levels.

hERG Channel Maturation Assay

This assay assesses whether this compound disrupts the maturation of the hERG potassium channel, a key indicator of potential cardiotoxicity.[1]

Materials:

-

HEK293 cells stably expressing hERG

-

This compound stock solution in DMSO

-

Lysis buffer, antibodies, and Western blot reagents as described in section 4.3. The primary antibody will be specific for the hERG protein.

Procedure:

-

Treat HEK293-hERG cells with this compound for 24 hours.

-

Perform Western blot analysis as described in section 4.3, using an anti-hERG antibody.

-

The hERG protein appears as two bands on a Western blot: a lower molecular weight band representing the immature, core-glycosylated form in the endoplasmic reticulum, and a higher molecular weight band for the mature, fully glycosylated form that has trafficked to the cell membrane.

-

Analyze the band intensities to determine if this compound treatment leads to a decrease in the mature form of the hERG protein, which would indicate a disruption of its maturation.

Mechanism of Action and Signaling Pathway

Hsp90α is a molecular chaperone that is essential for the stability and function of a large number of "client" proteins, many of which are key components of signaling pathways that drive cancer cell proliferation, survival, and metastasis.[3][4] By inhibiting the ATPase activity of Hsp90α, this compound disrupts the chaperone's function, leading to the misfolding and subsequent degradation of its client proteins via the ubiquitin-proteasome pathway.[5]

Key client proteins of Hsp90α that are relevant to cancer include:

-

Protein Kinases: Akt, Raf-1, ErbB2 (HER2), and CDK4, which are central nodes in pro-survival and pro-proliferative signaling pathways such as the PI3K/Akt/mTOR and Raf/MEK/ERK pathways.[3][6]

-

Transcription Factors: Hypoxia-inducible factor-1α (HIF-1α), which is crucial for tumor adaptation to hypoxic conditions and angiogenesis.

-

Other Oncoproteins: Mutant p53, which contributes to tumorigenesis.

The inhibition of Hsp90α by this compound leads to the simultaneous downregulation of multiple oncogenic pathways, providing a multi-pronged attack on cancer cells.

Caption: this compound inhibits Hsp90α, leading to client protein degradation and reduced cell survival.

Conclusion

This compound represents a significant development in the field of Hsp90 inhibitors. As a cell-permeable, Hsp90α-selective inhibitor, it offers a valuable tool for studying the specific roles of this isoform in cellular processes and disease. Its favorable safety profile, particularly its lack of impact on hERG channel maturation, makes it an attractive candidate for further preclinical development. This technical guide provides a foundational resource for researchers seeking to utilize or further investigate this promising compound.

References

The Emerging Role of Extracellular Hsp90α in Cancer Progression: A Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Abstract: Heat shock protein 90α (Hsp90α) is a highly conserved molecular chaperone critical for the stability and function of numerous client proteins.[1][2] While its intracellular roles are well-documented, the secretion of Hsp90α into the extracellular space (eHsp90α) has emerged as a pivotal factor in cancer progression.[1][2] Elevated plasma levels of eHsp90α are frequently observed in cancer patients and are correlated with increased tumor aggressiveness, metastasis, and poor prognosis.[3][4][5] eHsp90α functions as a key signaling molecule in the tumor microenvironment, promoting cell migration, invasion, angiogenesis, and the epithelial-to-mesenchymal transition (EMT).[1][3] This guide provides an in-depth technical overview of the multifaceted role of eHsp90α in oncology, detailing its signaling pathways, its clinical significance as a biomarker, and its potential as a therapeutic target. It also includes detailed protocols for key experimental assays and quantitative data summaries to support further research and drug development.

The Biology of eHsp90α in Cancer

Secretion Mechanisms

Hsp90α is actively secreted from cancer cells, particularly under stressful conditions like hypoxia, which are common in the tumor microenvironment.[3][5] This secretion can be induced by factors such as transforming growth factor-alpha (TGFα) and mutant p53.[3] While the precise mechanisms are still under investigation, evidence suggests that eHsp90α can be released via extracellular vesicles (EVs) or as a free protein.[3]

Core Signaling Pathways

Once in the extracellular milieu, eHsp90α acts as a potent signaling molecule by interacting with specific cell surface receptors, primarily the low-density lipoprotein receptor-related protein 1 (LRP1), also known as CD91.[3][5][6] This interaction triggers a cascade of downstream signaling events that are crucial for cancer progression.

Key signaling pathways activated by eHsp90α include:

-

PI3K/Akt Pathway: Binding of eHsp90α to LRP1 leads to the phosphorylation and activation of Akt, a central kinase that promotes cell survival, proliferation, and motility.[3][5][7][8]

-

MAPK/ERK Pathway: The eHsp90α-LRP1 interaction also stimulates the Ras-Raf-MEK-ERK signaling cascade, which is heavily involved in regulating cell migration and invasion.[3][9]

-

NF-κB Pathway: eHsp90α can activate the NF-κB pathway, a critical regulator of inflammation, immunity, and cell survival, which can be hijacked by cancer cells to promote their growth and spread.[3][10]

These pathways collectively drive the cellular changes associated with a more aggressive and metastatic cancer phenotype.

Promotion of Cell Migration, Invasion, and EMT

A primary role of eHsp90α is to enhance cancer cell motility and invasion.[2][4] It achieves this through several mechanisms:

-

MMP-2 Stabilization and Activation: eHsp90α directly binds to and stabilizes pro-matrix metalloproteinase-2 (pro-MMP-2), a key enzyme responsible for degrading the extracellular matrix (ECM).[4][11][12] This interaction protects MMP-2 from degradation and promotes its activation, thereby facilitating the breakdown of tissue barriers and enabling cancer cells to invade surrounding tissues.[11][12][13]

-

Induction of Epithelial-Mesenchymal Transition (EMT): eHsp90α is a potent inducer of EMT, a process where epithelial cells lose their polarity and adhesion properties to become migratory mesenchymal cells.[9][14] Treatment of cancer cells with eHsp90α leads to the downregulation of epithelial markers like E-cadherin and the upregulation of mesenchymal markers such as N-cadherin and Twist.[4][9]

Role in Angiogenesis and Lymphangiogenesis

Tumor growth and metastasis are dependent on the formation of new blood (angiogenesis) and lymphatic (lymphangiogenesis) vessels. eHsp90α actively promotes both processes. It enhances the migration and tube formation of endothelial cells and can protect cancer cells from hypoxia-induced death.[1][5][11] Mechanistically, eHsp90α signaling through LRP1 and the Akt pathway can upregulate pro-angiogenic factors.[7][8] Studies have shown that elevated plasma Hsp90α is associated with increased lymphatic vessel density and lymph node metastasis in breast cancer.[5][7]

eHsp90α as a Clinical Biomarker

Elevated plasma or serum levels of eHsp90α have been identified in a wide range of malignancies, making it a promising pan-cancer biomarker.[3][6] Its levels are significantly higher in cancer patients compared to healthy individuals and often correlate with tumor stage, metastasis, and response to therapy.[4][5] An ELISA-based kit for detecting Hsp90α has already been approved in China for clinical use.[3]

Table 1: Plasma eHsp90α Levels and Clinical Correlations in Various Cancers

| Cancer Type | Patient Cohort | eHsp90α Concentration / Cut-off | Key Finding | Citation(s) |

|---|---|---|---|---|

| Esophageal Squamous Cell Carcinoma (ESCC) | 193 newly diagnosed patients | High: >82.06 ng/mL | High pre-treatment levels correlated significantly with positive lymph node metastasis and advanced clinical stage. | [4] |

| Breast Cancer | Clinical trial participants | Elevated vs. controls | Plasma levels were higher in breast cancer patients and increased with advancing stages of regional lymph node involvement. | [5][7][8] |

| Lung Cancer | Clinical trial participants | Lower pre-treatment levels | Lower eHsp90α levels before treatment predicted more favorable overall and progression-free survival. Levels decreased in patients responding to therapy. | [3] |

| Colorectal Cancer | N/A | Elevated in metastatic disease | Increased plasma Hsp90α levels were correlated with liver metastasis. | [3] |

| Liver Cancer | N/A | Elevated vs. controls | Plasma Hsp90α has been developed as a diagnostic biomarker and to evaluate therapeutic efficacy. | [5] |

| Pancreatic Ductal Adenocarcinoma (PDAC) | N/A | 5-10 fold increase vs. controls | Patients show a significant increase in serum/plasma eHsp90α levels. |[15][16] |

Therapeutic Targeting of eHsp90α

The extracellular localization of Hsp90α and its critical role in promoting an aggressive cancer phenotype make it an attractive therapeutic target.[2] Targeting eHsp90α offers a potential advantage over intracellular Hsp90 inhibitors, which have faced challenges with toxicity and dose-limiting side effects.[1][3]

Strategies to inhibit eHsp90α function include:

-

Monoclonal Antibodies (mAbs): Cell-impermeant antibodies can specifically neutralize eHsp90α without affecting its intracellular counterpart. For example, the mAb 4C5 disrupts the interaction between eHsp90 and HER2, while 1G6-D7 has been shown to inhibit tumor formation and metastasis.[3][17] The humanized antibody HH01 effectively blocks eHsp90α's interaction with CD91, suppressing cancer cell invasion.[15][16]

-

Cell-Impermeable Small Molecule Inhibitors: Compounds like DMAG-N-oxide are designed to inhibit eHsp90α activity in the extracellular space, leading to decreased tumor cell migration and metastasis in preclinical models.[5][15]

Table 2: Preclinical Studies of eHsp90α-Targeted Therapies

| Therapeutic Agent | Cancer Model | Key Outcome | Citation(s) |

|---|---|---|---|

| Hsp90α neutralizing antibody | Orthotopic breast cancer (mouse) | Reduced lymphatic vessel density by ~70% and sentinel lymph node metastasis by ~90%. | [7][8] |

| Monoclonal antibody 1G6-D7 | In vivo models | Significantly inhibited tumor formation and lung metastasis. | [3] |

| Monoclonal antibody 4C5 | Breast cancer (mouse) | Significantly inhibited metastatic deposit formation in the lungs. | [3][17] |

| Humanized antibody HH01 | Pancreatic cancer (mouse) | Potently inhibited tumor growth and reduced serum eHsp90α levels. | [15][16] |

| DMAG-N-oxide (inhibitor) | Melanoma (mouse) | Decreased melanoma lung colonization. |[5] |

Key Experimental Protocols

Quantification of eHsp90α by ELISA

This protocol outlines the general steps for measuring eHsp90α concentration in plasma, serum, or cell culture supernatant using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

-

Materials and Reagents:

-

Hsp90α ELISA kit (containing capture antibody, detection antibody, standard protein, and substrate)

-

96-well microplate

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Assay diluent (e.g., PBS with 1% BSA)

-

Stop solution (e.g., 2N H₂SO₄)

-

Microplate reader

-

-

Procedure:

-

Coating: Coat a 96-well plate with Hsp90α capture antibody overnight at 4°C.

-

Washing: Wash the plate 3 times with wash buffer to remove unbound antibody.

-

Blocking: Block non-specific binding sites by adding assay diluent for 1-2 hours at room temperature.

-

Sample Incubation: Add standards and samples (plasma, serum, supernatant) to the wells and incubate for 2 hours at room temperature.

-

Washing: Repeat the wash step (step 2).

-

Detection Antibody: Add biotinylated Hsp90α detection antibody to each well and incubate for 1-2 hours.

-

Washing: Repeat the wash step.

-

Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 20-30 minutes in the dark.

-

Washing: Repeat the wash step.

-

Substrate Addition: Add TMB substrate and incubate until a color change is observed (typically 15-20 minutes).

-

Stop Reaction: Stop the reaction by adding the stop solution.

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Quantification: Calculate Hsp90α concentration by plotting a standard curve.

-

Transwell Migration and Invasion Assay

This assay measures the ability of cancer cells to migrate through a porous membrane (migration) or a membrane coated with an ECM layer like Matrigel (invasion) towards a chemoattractant, such as eHsp90α.[18][19][20]

-

Materials and Reagents:

-

Transwell inserts (typically 8.0 µm pore size) for 24-well plates

-

Matrigel (for invasion assay)

-

Serum-free cell culture medium

-

Medium with chemoattractant (e.g., recombinant Hsp90α or 10% FBS)

-

Cells of interest

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Staining solution (e.g., 0.1% Crystal Violet)

-

Cotton swabs

-

-

Procedure:

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells (e.g., HUVECs) to form capillary-like structures (tubes) on a Matrigel layer, a key step in angiogenesis. The effect of eHsp90α can be tested by adding it to the culture medium.

-

Materials and Reagents:

-

Matrigel (growth factor-reduced)

-

96-well plate

-

Endothelial cells (e.g., HUVECs)

-

Endothelial cell growth medium

-

Test compound (e.g., recombinant Hsp90α, neutralizing antibody)

-

-

Procedure:

-

Plate Coating: Thaw Matrigel on ice. Add 50 µL of Matrigel to each well of a pre-chilled 96-well plate.

-

Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

-

Cell Seeding: Harvest endothelial cells and resuspend them in medium containing the desired concentration of eHsp90α or inhibitors.

-

Incubation: Seed 1.5-2.0 x 10⁴ cells onto the solidified Matrigel. Incubate for 4-18 hours at 37°C.

-

Visualization: Observe and photograph the formation of tube-like structures using a microscope.

-

Quantification: Analyze images to quantify tube formation by measuring parameters such as total tube length, number of junctions, and number of loops.

-

Conclusion and Future Directions

Extracellular Hsp90α is a critical regulator of cancer progression, influencing multiple hallmarks of cancer including metastasis and angiogenesis.[1][5][6] Its elevated presence in the plasma of cancer patients positions it as a valuable biomarker for diagnosis, prognosis, and monitoring therapeutic response.[4] The development of therapies that specifically target eHsp90α, such as neutralizing antibodies and cell-impermeable inhibitors, represents a promising and novel strategy for cancer treatment, potentially overcoming the toxicity issues associated with pan-Hsp90 inhibitors.[1][21] Future research should focus on further elucidating the complex interactions of eHsp90α within the tumor microenvironment, refining eHsp90α-targeted therapeutics, and validating its clinical utility in large-scale prospective trials.

References

- 1. Extracellular heat shock protein 90 alpha (eHsp90α)'s role in cancer progression and the development of therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Extracellular Heat Shock Protein 90 Alpha (eHsp90α)’s Role in Cancer Progression and the Development of Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Extracellular Hsp90α clinically correlates with tumor malignancy and promotes migration and invasion in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting extracellular Hsp90: A unique frontier against cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | HSP90 multi-functionality in cancer [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. Extracellular Hsp90α Promotes Tumor Lymphangiogenesis and Lymph Node Metastasis in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Secreted Hsp90 Is a Novel Regulator of the Epithelial to Mesenchymal Transition (EMT) in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Extracellular Hsp90α and clusterin synergistically promote breast cancer epithelial-to-mesenchymal transition and metastasis via LRP1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Regulatory Mechanism of Extracellular Hsp90α on Matrix Metalloproteinase-2 Processing and Tumor Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The regulatory mechanism of extracellular Hsp90{alpha} on matrix metalloproteinase-2 processing and tumor angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Methods to Assess the Impact of Hsp90 Chaperone Function on Extracellular Client MMP2 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Secreted Hsp90 is a novel regulator of the epithelial to mesenchymal transition (EMT) in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Development of a Humanized Antibody Targeting Extracellular HSP90α to Suppress Endothelial-Mesenchymal Transition-Enhanced Tumor Growth of Pancreatic Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Development of a Humanized Antibody Targeting Extracellular HSP90α to Suppress Endothelial-Mesenchymal Transition-Enhanced Tumor Growth of Pancreatic Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Monoclonal antibody 4C5 prevents activation of MMP2 and MMP9 by disrupting their interaction with extracellular HSP90 and inhibits formation of metastatic breast cancer cell deposits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Transwell Migration Assay | Thermo Fisher Scientific - JP [thermofisher.com]

- 20. researchhub.com [researchhub.com]

- 21. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

NDNA3: A Selective Inhibitor of Hsp90α — A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heat shock protein 90 alpha (Hsp90α) is a molecular chaperone that plays a critical role in the conformational maturation and stability of a wide array of client proteins, many of which are implicated in oncogenesis. Consequently, Hsp90α has emerged as a promising target for cancer therapy. However, the clinical development of pan-Hsp90 inhibitors has been hampered by dose-limiting toxicities, largely attributed to the non-selective inhibition of all four Hsp90 isoforms. This has spurred the development of isoform-selective inhibitors. This technical guide provides a comprehensive overview of NDNA3, a potent and selective inhibitor of Hsp90α. This compound, also known as compound 14 in some literature, demonstrates significant potential as a chemical probe to dissect the specific roles of Hsp90α and as a lead compound for the development of novel anticancer therapeutics with an improved safety profile. This document details the quantitative inhibitory and cytotoxic data for this compound, outlines the experimental protocols for its characterization, and visualizes its known mechanism of action and relevant signaling pathways.

Introduction to Hsp90 and Isoform Selectivity

The 90 kDa heat shock protein (Hsp90) family of molecular chaperones is essential for maintaining cellular proteostasis by facilitating the folding, stabilization, and activation of over 300 client proteins.[1] In humans, there are four main Hsp90 isoforms: the inducible cytosolic Hsp90α, the constitutively expressed cytosolic Hsp90β, the endoplasmic reticulum-resident Grp94, and the mitochondrial TRAP1.[2] Many Hsp90 client proteins are key drivers of the hallmarks of cancer, making Hsp90 a compelling target for anticancer drug development.[3]

However, the majority of Hsp90 inhibitors that have entered clinical trials are pan-inhibitors, targeting all four isoforms. This lack of selectivity is believed to contribute to observed toxicities, such as cardiotoxicity and ocular toxicity, which have limited their therapeutic application.[4] The development of isoform-selective inhibitors, therefore, represents a promising strategy to mitigate these adverse effects while retaining potent anticancer activity. This compound has been identified as a selective inhibitor of the Hsp90α isoform, offering a valuable tool to explore the specific functions of Hsp90α in cancer biology.[1][5]

This compound: Quantitative Data

This compound has been characterized by its potent and selective inhibition of Hsp90α and its effects on cancer cell lines. The available quantitative data are summarized in the tables below for ease of comparison.

Table 1: In Vitro Inhibitory Activity and Selectivity of this compound

| Target | Assay Type | IC50 (μM) | Selectivity | Reference |

| Hsp90α | Fluorescence Polarization | 0.51 | - | [5] |

| Hsp90β | Fluorescence Polarization | >100 | >196-fold vs Hsp90α | [1][5] |

| Grp94 | Fluorescence Polarization | >100 | Not Determined | [5] |

| TRAP1 | Fluorescence Polarization | >100 | Not Determined | [5] |

Table 2: Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | Assay Type | IC50 (μM) | Reference |

| Ovcar-8 | Ovarian Cancer | Not Specified | 12.66 | [6] |

| MCF-10A | Non-tumorigenic Breast Epithelial | Not Specified | 11.72 | [6] |

Mechanism of Action and Cellular Effects

This compound is a cell-permeable small molecule that exerts its effects by binding to the N-terminal ATP-binding pocket of Hsp90α, thereby inhibiting its chaperone function.[5] This leads to the destabilization and subsequent proteasomal degradation of Hsp90α-dependent client proteins.

Induction of the Heat Shock Response

A hallmark of N-terminal Hsp90 inhibition is the induction of the heat shock response (HSR). Treatment of cells with this compound has been shown to increase the expression of both Hsp70 and Hsp90α, confirming its engagement with the intracellular Hsp90 machinery and the activation of the HSR.[5]

Degradation of Hsp90α Client Proteins

The inhibition of Hsp90α by this compound leads to the degradation of its client proteins. A key client protein affected by this compound is the serine/threonine kinase Akt, a central node in cell survival and proliferation signaling pathways. Western blot analysis has demonstrated a dose-dependent decrease in Akt levels in Ovcar-8 cells treated with this compound.[1]

Disruption of hERG Channel Maturation

A significant safety concern for many Hsp90 inhibitors is their potential for cardiotoxicity, which is often linked to the disruption of the maturation and trafficking of the human Ether-à-go-go-Related Gene (hERG) potassium channel. This compound, being a cell-permeable Hsp90α-selective inhibitor, has been shown to disrupt the maturation of the core glycosylated hERG channel to its fully glycosylated form.[5]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and the general experimental workflows used to characterize its activity.

Diagram 1: Hsp90α Chaperone Cycle and Inhibition by this compound

References

- 1. benchchem.com [benchchem.com]

- 2. Pathway and Network Analysis in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fda.gov [fda.gov]

- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 5. Synthesis and Validation of the First Cell-Impermeable Hsp90α-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MTT assay protocol | Abcam [abcam.com]

Investigating Cellular Responses to NDNA3 Treatment: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the cellular responses to NDNA3, a selective, cell-permeable inhibitor of Heat shock protein 90α (Hsp90α). The information presented herein is intended to equip researchers and drug development professionals with the necessary data and methodologies to investigate the therapeutic potential and mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound as determined in preclinical studies.[1][2]

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (μM) | Selectivity |

| Hsp90α | 0.51 | >196-fold over other Hsp90 isoforms |

Table 2: Cellular Toxicity of this compound

| Cell Line | IC50 (μM) |

| Ovcar-8 (Ovarian Cancer) | 12.66 |

| MCF-10A (Non-tumorigenic Breast Epithelial) | 11.72 |

Core Cellular Responses to this compound Treatment

This compound, as a selective inhibitor of Hsp90α, elicits several key cellular responses:

-

Degradation of Hsp90α-Dependent Client Proteins: Inhibition of Hsp90α by this compound disrupts the chaperone's function, leading to the misfolding and subsequent proteasomal degradation of its client proteins. A key client protein affected is Akt, a crucial node in cell survival signaling pathways.[2]

-

Induction of the Heat Shock Response: As a compensatory mechanism to the stress induced by Hsp90α inhibition, cells upregulate the expression of other heat shock proteins, notably Hsp70.[2]

-

Avoidance of hERG Channel Maturation Disruption: Unlike some pan-Hsp90 inhibitors, this compound has been shown to avoid the disruption of the maturation of the hERG potassium channel, a critical factor in cardiac safety.[2]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the cellular responses to this compound treatment.

Western Blot Analysis for Akt Degradation

This protocol is designed to qualitatively and quantitatively assess the degradation of the Hsp90α client protein Akt in response to this compound treatment.

Materials:

-

Ovcar-8 cells

-

This compound

-

Cell culture medium (e.g., RPMI-1640) with 10% FBS

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-Akt, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed Ovcar-8 cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 μM) and a vehicle control (DMSO) for 24 hours.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-Akt antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After washing, apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the Akt signal to the β-actin loading control.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of this compound on cancer and non-cancerous cell lines.

Materials:

-

Ovcar-8 and MCF-10A cells

-

This compound

-

Cell culture medium

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed Ovcar-8 and MCF-10A cells in 96-well plates at a density of 5,000 cells/well and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.

-

MTT Addition: Add 20 μL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Heat Shock Response Assay (Hsp70 Induction)

This protocol assesses the induction of Hsp70 as an indicator of the heat shock response triggered by this compound.

Materials:

-

Ovcar-8 cells

-

This compound

-

Western blot analysis reagents (as described in section 3.1)

-

Primary antibodies: anti-Hsp70, anti-β-actin

Procedure:

-

Cell Treatment: Treat Ovcar-8 cells with this compound as described in the Western blot protocol (section 3.1).

-

Western Blotting: Perform Western blot analysis as detailed in section 3.1, using the anti-Hsp70 primary antibody.

-

Analysis: Quantify the Hsp70 band intensity and normalize it to the β-actin loading control to determine the fold induction compared to the vehicle control.

hERG Channel Maturation Assay

This assay evaluates the effect of this compound on the maturation of the hERG potassium channel, a critical cardiac safety checkpoint.

Materials:

-

HEK293 cells stably expressing hERG

-

This compound

-

Western blot analysis reagents

-

Primary antibody: anti-hERG

Procedure:

-

Cell Treatment: Treat the hERG-expressing HEK293 cells with this compound at various concentrations for 24 hours.

-

Western Blotting: Perform Western blot analysis as described in section 3.1, using the anti-hERG antibody. The hERG protein will appear as two bands: an upper band representing the mature, fully glycosylated form and a lower band for the immature, core-glycosylated form.

-

Analysis: Analyze the ratio of the mature to immature hERG protein bands. A decrease in this ratio indicates a disruption of channel maturation.

Visualizations

The following diagrams illustrate key signaling pathways and workflows related to this compound treatment.

References

The Pivotal Role of the Co-chaperone Cdc37 in Mediating Hsp90's Influence on Kinase Client Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular co-chaperone Cdc37 and its critical role in the function of the heat shock protein 90 (Hsp90) chaperone machinery. Specifically, this document details the mechanism by which Cdc37 directs Hsp90 to its extensive clientele of protein kinases, many of which are central to oncogenic signaling. We will explore the quantitative effects of this interaction, detail key experimental protocols for its study, and illustrate the broader signaling pathways involved.

Introduction: The Hsp90 Chaperone System and the Kinase-Specific Co-chaperone Cdc37

Heat shock protein 90 (Hsp90) is a highly conserved and abundant molecular chaperone that is essential for the conformational maturation, stability, and activity of a large number of client proteins.[1] These clients are often key nodes in signal transduction pathways, and include transcription factors, steroid hormone receptors, and a vast array of protein kinases.[2][3] The Hsp90 chaperone cycle is an ATP-dependent process that involves a series of conformational changes and the coordinated action of various co-chaperones.[2][3]

Among the cohort of Hsp90 co-chaperones, Cdc37 (Cell division cycle 37) holds a unique and indispensable role as a kinase-specific adaptor.[4][5][6] It is responsible for recruiting a substantial portion of the human kinome to the Hsp90 machinery for folding and activation.[7][8] Many of these kinase clients are oncoproteins, such as AKT, CDK4/6, RAF-1, and HER2, making the Hsp90-Cdc37 interaction a critical nexus in cancer biology and a promising target for therapeutic intervention.[1][2][9]

The Hsp90-Cdc37 Chaperone Cycle for Kinase Clients

The maturation of Hsp90 client kinases is a highly regulated process orchestrated by Cdc37. The cycle can be broadly divided into the following steps:

-

Kinase Recognition by Cdc37 : Cdc37 recognizes and binds to partially folded or unstable kinase domains.[1] This interaction is often stabilized by the phosphorylation of Cdc37 at Serine 13 by Casein Kinase 2 (CK2).[7]

-

Recruitment to Hsp90 : The binary complex of Cdc37 and the client kinase is then recruited to the open, ATP-bound conformation of the Hsp90 dimer.[1]

-

Formation of the Ternary Complex : A ternary complex of Hsp90-Cdc37-kinase is formed. Cdc37 interacts with the N-terminal domain of Hsp90, which facilitates the loading of the kinase client onto the chaperone.[1][10]

-

Regulation of Hsp90's ATPase Activity : Cdc37 modulates Hsp90's ATPase activity, slowing it down to allow for the proper folding and maturation of the client kinase.[11][12]

-

Client Maturation and Release : Upon ATP hydrolysis, Hsp90 undergoes a conformational change that leads to the release of the mature, active kinase. Cdc37 then dissociates from the complex, allowing the Hsp90 chaperone cycle to reset.

dot

Caption: The Hsp90-Cdc37 chaperone cycle for kinase client proteins.

Quantitative Impact of Cdc37 on Hsp90 Client Kinases

The dependence of kinases on the Hsp90-Cdc37 chaperone system is not uniform. Quantitative studies have revealed a wide spectrum of dependency, with some kinases being exquisitely sensitive to the disruption of this interaction, while others are less affected.

| Parameter | Quantitative Data | Implication | References |

| Kinome Dependency | Approximately 60% of the human kinome interacts with the Hsp90/Cdc37 system. | A significant portion of cellular signaling is under the control of this chaperone machinery. | [7][8][13] |

| Client Protein Stability | Knockdown of Cdc37 leads to the depletion of client kinases such as CDK4, CDK6, CRAF, and ERBB2. | Cdc37 is essential for maintaining the stability and steady-state levels of its client kinases. | [14] |

| Hsp90-Client Interaction | shRNA-mediated knockdown of Cdc37 reduces the interaction between Hsp90 and its kinase clients. | Cdc37 is required for the efficient association of kinase clients with Hsp90. | [13][15] |

| Inhibitor-induced Degradation | Small molecule inhibitors of the Hsp90-Cdc37 interaction lead to a dose-dependent degradation of client kinases. | Targeting the Hsp90-Cdc37 interface is a viable strategy for the selective degradation of oncoproteins. | [16] |

Experimental Protocols

The study of the Hsp90-Cdc37 interaction and its effect on client proteins relies on a variety of biochemical and cell-based assays. Below are detailed protocols for two fundamental techniques.

Co-immunoprecipitation (Co-IP) to Detect Hsp90-Cdc37-Kinase Complexes

This protocol is designed to isolate and detect the interaction between Hsp90, Cdc37, and a specific kinase client from cell lysates.[17][18][19][20]

Materials:

-

Cell culture plates

-

Ice-cold PBS

-

Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)

-

Protein A/G magnetic beads

-

Primary antibodies (for immunoprecipitation and western blotting)

-

Isotype control IgG

-

Wash Buffer (e.g., Lysis Buffer with a lower detergent concentration)

-

Elution Buffer (e.g., 2x Laemmli sample buffer)

-

SDS-PAGE and western blotting equipment

Procedure:

-

Cell Lysis: Wash cultured cells with ice-cold PBS and lyse them in ice-cold Lysis Buffer.

-

Clarification: Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Pre-clearing: (Optional but recommended) Incubate the lysate with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Add the primary antibody (e.g., anti-Hsp90 or anti-Cdc37) or an isotype control IgG to the pre-cleared lysate and incubate.

-

Complex Capture: Add protein A/G magnetic beads to the lysate-antibody mixture to capture the immune complexes.

-

Washing: Pellet the beads and wash them several times with Wash Buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads by resuspending them in Elution Buffer and heating.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and western blotting, probing for Hsp90, Cdc37, and the kinase of interest.

dot

References

- 1. benchchem.com [benchchem.com]

- 2. Disrupting the Hsp90–Cdc37 axis: a selective strategy for targeting oncogenic kinases in cancer - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03137K [pubs.rsc.org]

- 3. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CDC37 - Wikipedia [en.wikipedia.org]

- 5. Cdc37 as a co-chaperone to Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Disrupting the Hsp90–Cdc37 axis: a selective strategy for targeting oncogenic kinases in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. How Hsp90 And Cdc37 lubricate kinase molecular switches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. CDC37 cell division cycle 37, HSP90 cochaperone [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 10. The Mechanism of Hsp90 regulation by the protein kinase-specific cochaperone p50(cdc37) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Regulation of Hsp90 ATPase activity by the co-chaperone Cdc37p/p50cdc37 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cdc37 goes beyond Hsp90 and kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. lindquistlab.wi.mit.edu [lindquistlab.wi.mit.edu]

- 14. Restricting direct interaction of CDC37 with HSP90 does not compromise chaperoning of client proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantitative Analysis of Hsp90-Client Interactions Reveals Principles of Substrate Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Small-molecule inhibitor targeting the Hsp90-Cdc37 protein-protein interaction in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Novel Hsp90 partners discovered using complementary proteomic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Co-immunoprecipitation Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 20. youtube.com [youtube.com]

A Structural and Methodological Deep Dive into Hsp90α (HSP90AA1) Self-Association and Ligand Interaction

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis of the Heat shock protein 90 alpha (Hsp90α), the protein product of the HSP90AA1 gene. It details the critical interactions that govern its function as a molecular chaperone, including its homodimerization and binding to various ligands. The document offers quantitative data, detailed experimental protocols for key analytical techniques, and visualizations of relevant biological and experimental processes to serve as a resource for researchers in cellular biology and drug discovery.

Introduction to Hsp90α

Hsp90α is a highly conserved and abundant molecular chaperone essential for maintaining cellular proteostasis. It facilitates the folding, stabilization, activation, and degradation of a wide array of "client" proteins, many of which are critical nodes in signal transduction pathways, including protein kinases and transcription factors.[1][2] Due to its role in stabilizing oncoproteins, Hsp90 has become a prime target for cancer therapy.[1][3]

Functionally, Hsp90 operates as a homodimer, and its chaperone activity is coupled to an ATP-dependent conformational cycle. Each Hsp90α monomer consists of three primary domains:

-

N-Terminal Domain (NTD): Contains the ATP-binding site and is the target for many small-molecule inhibitors.[1][4]

-

Middle Domain (MD): Crucial for client protein binding and modulating ATPase activity.[1][4]

-

C-Terminal Domain (CTD): Primarily responsible for the constitutive dimerization of the chaperone and contains a binding site for various co-chaperones.[1][4]

Understanding the structural dynamics of Hsp90α dimerization and its interactions with ATP, client proteins, and inhibitors is fundamental for developing selective and effective therapeutics.

The Hsp90α ATPase Cycle and Conformational Dynamics

The function of Hsp90α is intrinsically linked to its conformational cycle, which is driven by the binding and hydrolysis of ATP at the N-terminal domain. This cycle dictates the chaperone's affinity for client proteins and co-chaperones.

Quantitative Analysis of Hsp90α Interactions

The binding affinities of Hsp90α for its substrates, inhibitors, and co-chaperones are critical parameters for research and drug development. The following tables summarize key quantitative data from literature.

Table 1: Hsp90α Interaction with Small Molecule Inhibitors

| Interacting Molecule | Technique | Dissociation Constant (Kd) | Reference |

| Radicicol (to NTD) | ITC | 1.9 nM | [5] |

| Geldanamycin (to NTD) | FP | Not specified (competitive) | [6] |

| PU-11-trans (to NTD) | Crystallography | Not specified (structural) | [3] |

| KUNA-111 (to NTD) | FP | IC50 = 0.25 µM | [7] |

Table 2: Hsp90 Interaction with Co-chaperones

| Interacting Molecule | Technique | Dissociation Constant (Kd) | Thermodynamics (ΔH, -TΔS) | Stoichiometry (N) | Reference |

| Hop (to Hsp90β dimer) | ITC | 0.6 µM | Favorable ΔH, Unfavorable -TΔS | 0.5 (1 Hop per Hsp90 dimer) | [8] |

| p23 | Luciferase Assay | Not specified (functional) | Not specified | Not specified | [9] |

| Cdc37 | Cryo-EM | Not specified (structural) | Not specified | Not specified | [10] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used in the structural and biophysical analysis of Hsp90α interactions.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to identify and validate protein-protein interactions in situ. This protocol is adapted for studying the interaction of Hsp90α with its binding partners.

Protocol:

-

Cell Lysis:

-

Harvest cultured cells and wash with ice-cold PBS.

-

Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA) supplemented with protease and phosphatase inhibitors.[11][12]

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.[11]

-

-

Pre-clearing (Optional but Recommended):

-

Add 20-30 µL of Protein A/G agarose (B213101) bead slurry to the cell lysate.

-

Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.

-

Pellet the beads and transfer the supernatant to a fresh tube.[12]

-

-

Immunoprecipitation:

-

Washing:

-

Pellet the beads by centrifugation (1,000 x g for 1 min).

-

Discard the supernatant and wash the beads 3-5 times with 1 mL of ice-cold lysis buffer.[12]

-

-

Elution and Analysis:

-

After the final wash, remove the supernatant and resuspend the beads in 2X SDS-PAGE loading buffer.

-

Boil the sample at 95-100°C for 5-10 minutes to elute the proteins.

-

Analyze the eluted proteins by Western blotting using antibodies against the protein of interest (the putative interactor).

-

References

- 1. researchgate.net [researchgate.net]

- 2. Novel Hsp90 partners discovered using complementary proteomic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structures of Hsp90α and Hsp90β bound to a purine-scaffold inhibitor reveal an exploitable residue for drug selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HSP90 Interacts with the Fibronectin N-terminal Domains and Increases Matrix Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. Structure–Activity Relationship Study of Tertiary Alcohol Hsp90α-Selective Inhibitors with Novel Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular basis of the interaction of Hsp90 with its co‐chaperone Hop - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New Insights into Hsp90 Structural Plasticity Revealed by cryoEM [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. assaygenie.com [assaygenie.com]

The Downstream Signaling Effects of NDNA3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the downstream signaling effects of NDNA3, a potent and selective cell-permeable inhibitor of Heat Shock Protein 90α (Hsp90α). A critical molecular chaperone, Hsp90α is responsible for the conformational maturation and stability of a wide array of client proteins, many of which are integral components of oncogenic signaling pathways. Inhibition of Hsp90α by this compound offers a promising therapeutic strategy by concurrently disrupting multiple signaling cascades that drive cancer cell proliferation, survival, and adaptation to stress.

This guide details the impact of this compound on key downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. It presents quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and visual representations of the underlying molecular mechanisms and experimental workflows.

This compound: A Selective Hsp90α Inhibitor

This compound (also referred to as compound 14 in initial publications) is a small molecule inhibitor designed for high selectivity and cell permeability. Its primary intracellular target is the alpha isoform of Hsp90. By binding to the ATP-binding pocket of Hsp90α, this compound disrupts its chaperone function, leading to the misfolding and subsequent proteasomal degradation of Hsp90α-dependent client proteins.

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified through various in vitro assays, demonstrating its selectivity for Hsp90α and its cytotoxic effects on cancer cell lines.

Table 1: Inhibitory Activity of this compound against Hsp90 Isoforms

| Hsp90 Isoform | IC50 (µM) | Selectivity vs. Hsp90α |

| Hsp90α | 0.51 | - |

| Hsp90β | >100 | >196-fold |

| GRP94 | >100 | >196-fold |

| TRAP1 | >100 | >196-fold |

Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| Ovcar-8 | Ovarian Cancer | 12.66 |

| MCF-10A | Non-tumorigenic Breast Epithelial | 11.72 |

Downstream Signaling Pathways Modulated by this compound

The inhibition of Hsp90α by this compound leads to the degradation of numerous client proteins, thereby impacting critical signaling pathways that regulate cell growth, proliferation, and survival. The most well-characterized of these are the PI3K/Akt and MAPK/ERK pathways.

The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell survival, growth, and metabolism. Akt, a serine/threonine kinase, is a key client protein of Hsp90α. Treatment of cancer cells with this compound leads to a dose-dependent degradation of total Akt protein levels.[1] This depletion of Akt disrupts the downstream signaling cascade, ultimately promoting apoptosis.

References

NDNA3: A Selective Hsp90α Inhibitor and its Implications for Protein Folding Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

NDNA3, a cell-permeable, selective inhibitor of the α-isoform of Heat Shock Protein 90 (Hsp90α), offers a targeted approach to modulating cellular protein folding and signaling pathways. Hsp90α is a critical molecular chaperone responsible for the conformational maturation, stability, and activity of a vast array of client proteins, many of which are integral to cell growth, survival, and oncogenesis. By selectively inhibiting Hsp90α, this compound disrupts the chaperone cycle, leading to the misfolding and subsequent proteasomal degradation of its client proteins. This guide provides a comprehensive overview of this compound, its mechanism of action, its impact on protein folding pathways, and detailed experimental protocols for its investigation.

Introduction to Hsp90α and the Chaperone Cycle

Heat Shock Protein 90 (Hsp90) is a highly conserved and ubiquitously expressed molecular chaperone that plays a pivotal role in maintaining cellular proteostasis.[1] In mammals, there are four main isoforms of Hsp90: the cytosolic Hsp90α (inducible) and Hsp90β (constitutive), the endoplasmic reticulum-resident Grp94, and the mitochondrial TRAP1.[2] Hsp90α is of particular interest in therapeutic development due to its inducible nature and its role in chaperoning a specific subset of client proteins involved in signal transduction and cell cycle regulation.[1][2]

The function of Hsp90 is intrinsically linked to its ATPase-driven chaperone cycle. This dynamic process involves a series of conformational changes regulated by ATP binding and hydrolysis, as well as the interaction with various co-chaperones. The cycle begins with an open conformation of the Hsp90 dimer, which, with the assistance of co-chaperones like Hsp70, Hsp40, and Hop, binds to a client protein.[3][4] Subsequent binding of ATP to the N-terminal domain of Hsp90 triggers a conformational change to a closed, ATPase-competent state, which is stabilized by the co-chaperone p23.[3] ATP hydrolysis returns Hsp90 to its open conformation, releasing the mature and active client protein.[3]

This compound: A Selective Hsp90α Inhibitor

This compound (also known as compound 14) is a potent and selective small molecule inhibitor of Hsp90α. It exerts its effect by competing with ATP for binding to the N-terminal nucleotide-binding pocket of Hsp90α. This inhibition locks the chaperone in a conformation that is unable to process client proteins, marking them for ubiquitination and subsequent degradation by the proteasome.

Impact of this compound on Protein Folding and Cellular Pathways

The selective inhibition of Hsp90α by this compound has profound effects on various cellular processes by destabilizing and promoting the degradation of a specific subset of client proteins. This targeted disruption of protein folding pathways offers a more nuanced therapeutic strategy compared to pan-Hsp90 inhibitors, potentially mitigating some of the off-target effects.

Disruption of Oncogenic Signaling

A significant number of Hsp90α client proteins are key components of oncogenic signaling pathways. By inducing the degradation of these proteins, this compound can effectively inhibit cancer cell proliferation and survival.

-

Akt: A serine/threonine kinase that is a central node in the PI3K/Akt signaling pathway, promoting cell survival and inhibiting apoptosis. This compound treatment leads to the dose-dependent degradation of Akt.[2][5]

-

HER2 (ErbB2): A receptor tyrosine kinase that is overexpressed in several cancers and is a critical driver of tumorigenesis. HER2 is a well-established Hsp90α client protein.[1]

-

Raf-1: A serine/threonine-specific protein kinase that is a key component of the MAPK/ERK signaling pathway, which regulates cell proliferation and differentiation.[2]

Impairment of hERG Channel Maturation

The human Ether-à-go-go-Related Gene (hERG) encodes the pore-forming subunit of a potassium ion channel crucial for cardiac repolarization. The proper folding and trafficking of the hERG protein to the cell membrane are dependent on Hsp90α.[1] this compound, by inhibiting Hsp90α, disrupts hERG maturation, leading to the accumulation of the immature, core-glycosylated form in the endoplasmic reticulum and a reduction of the mature, fully glycosylated form at the cell surface.[6][7] This effect is a critical consideration in the safety profiling of Hsp90α inhibitors.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound.

| Parameter | Value | Reference(s) |

| Hsp90α IC50 | 0.51 µM | [2] |

Table 1: In Vitro Inhibitory Activity of this compound.

| Cell Line | IC50 (µM) | Cancer Type | Reference(s) |

| NCI-H522 | Not specified | Non-small cell lung | [2] |

| UACC-62 | Not specified | Melanoma | [2] |

| SK-OV-3 | Not specified | Ovarian | [2] |

| UO-31 | Not specified | Renal | [2] |

Table 2: Antiproliferative Activity of this compound in Various Cancer Cell Lines. Specific IC50 values were not provided in the cited literature, but selective inhibition was demonstrated.

| Client Protein | Effect of this compound Treatment | Reference(s) |

| Akt | Dose-dependent degradation. | [2][5] |

| HER2 | Dose-dependent degradation. | [2] |

| Raf-1 | Dose-dependent degradation. | [2] |

| hERG | Inhibition of maturation, decrease in the fully glycosylated form. | [1][6] |

| CDK4 (Hsp90β client) | Degradation observed only at higher concentrations. | [2] |

Table 3: Effect of this compound on Hsp90α Client Protein Levels.

Experimental Protocols

Western Blot Analysis of Hsp90α Client Protein Degradation

This protocol details the investigation of the dose-dependent effect of this compound on the protein levels of Hsp90α clients.

Materials:

-

Cancer cell line of interest (e.g., NCI-H522, OVCAR-8)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

DMSO (vehicle control)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Akt, anti-HER2, anti-Raf-1, anti-Hsp70, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with increasing concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) and a DMSO vehicle control for 24 hours.

-

Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer to microcentrifuge tubes. Incubate on ice for 30 minutes with vortexing every 10 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

Sample Preparation: Normalize protein concentrations for all samples. Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

SDS-PAGE and Western Blotting: Load 20-30 µg of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: After washing, add the chemiluminescent substrate and capture the signal using an imaging system. Analyze band intensities relative to the loading control (β-actin).

hERG Channel Maturation Assay

This protocol is designed to assess the impact of this compound on the maturation of the hERG protein by observing the ratio of the fully glycosylated (mature) to core-glycosylated (immature) forms.

Materials:

-

HEK293 cells stably expressing hERG

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

DMSO (vehicle control)

-

Lysis buffer (as described above)

-

Primary antibody against hERG

-

Other reagents for Western blotting as listed in Protocol 5.1

Procedure:

-